Phenylmethanesulfonamide

Description

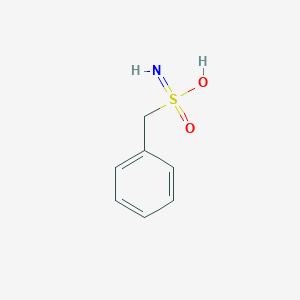

Structure

3D Structure

Properties

IUPAC Name |

phenylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOYDMHGKWRPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063525 | |

| Record name | Benzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4563-33-1 | |

| Record name | Phenylmethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4563-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004563331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylmethanesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanesulfonamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-α-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEMETHANESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23VQ7K2YL2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenylmethanesulfonamide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of phenylmethanesulfonamide. The information is curated for professionals in research and development, offering detailed experimental protocols and a summary of its chemical characteristics to facilitate its application in drug discovery and chemical synthesis.

Core Chemical Properties and Structure

Phenylmethanesulfonamide, with the CAS number 1197-22-4, is a white crystalline solid.[1][2][3] It is characterized by a phenyl group attached to a methanesulfonamide (B31651) moiety.[1] The compound is sparingly soluble in water but shows solubility in organic solvents.[1][3]

Structural and Physicochemical Data

A summary of the key structural and physicochemical properties of phenylmethanesulfonamide is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S | [1][2][4] |

| Molecular Weight | 171.22 g/mol | [1][4] |

| IUPAC Name | N-phenylmethanesulfonamide | [4] |

| Synonyms | N-(Methylsulfonyl)aniline, Methanesulfonanilide | [2][4] |

| SMILES | CS(=O)(=O)NC1=CC=CC=C1 | [1][4] |

| InChI Key | LBTPIFQNEKOAIM-UHFFFAOYSA-N | [1][4] |

| Appearance | White to off-white crystalline solid | [1][2][3] |

| Melting Point | 93-97 °C | [5] |

| Boiling Point | 343.10 °C | [6] |

| LogP | 0.95 | [1][7] |

| Solubility | Poorly soluble in water, soluble in organic solvents | [1] |

Chemical Structure

The two-dimensional chemical structure of phenylmethanesulfonamide is depicted below.

Synthesis of Phenylmethanesulfonamide

The primary method for synthesizing phenylmethanesulfonamide involves the reaction of aniline (B41778) with methanesulfonyl chloride.[1][8] This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[8]

General Reaction Workflow

The overall synthetic scheme is presented in the following diagram.

Experimental Protocols

Two common laboratory-scale protocols for the synthesis of phenylmethanesulfonamide are detailed below.

Protocol 1: Synthesis using Pyridine as a Base [8]

This protocol is suitable for gram-scale synthesis in a research and development setting.

-

Materials and Reagents:

-

Aniline

-

Methanesulfonyl Chloride

-

Pyridine

-

2 M Sodium Hydroxide (B78521) (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

-

Procedure:

-

In a suitable reaction vessel, dissolve aniline and pyridine in methylene (B1212753) chloride.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add methanesulfonyl chloride dropwise to the cooled solution while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the mixture with 2N aqueous sodium hydroxide.

-

Combine the aqueous extracts and wash them with methylene chloride to remove any remaining organic impurities.

-

Cool the aqueous layer to approximately 0°C and acidify with concentrated hydrochloric acid to a pH of about 1.

-

Collect the resulting precipitate by vacuum filtration, wash the solid with cold water, and dry to obtain N-phenylmethanesulfonamide.

-

Protocol 2: Synthesis using Triethylamine (B128534) as a Base [8]

This protocol offers an alternative base for the synthesis.

-

Materials and Reagents:

-

Aniline

-

Methanesulfonyl Chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

10% aqueous Sodium Hydroxide (NaOH)

-

Water

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

Dissolve aniline and triethylamine in dichloromethane in a flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add methanesulfonyl chloride to the solution via the dropping funnel while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.[8]

-

Cool the reaction mixture again in an ice bath and slowly add 10% aqueous sodium hydroxide solution.

-

Stir vigorously for 15 minutes and then separate the organic layer.

-

Wash the aqueous layer with a small portion of dichloromethane.

-

Combine the organic layers and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or methanol.[8]

-

Analytical Methods

The characterization and purity assessment of phenylmethanesulfonamide are crucial for its application. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS) are commonly employed analytical techniques.

A typical reverse-phase HPLC method for the analysis of phenylmethanesulfonamide uses a mobile phase containing acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[1][7] For GC/MS analysis, a high-resolution fused silica (B1680970) capillary column is often used, with identification based on the comparison of mass spectra and retention times with those of reference standards.[9]

Biological and Pharmaceutical Relevance

Phenylmethanesulfonamide serves as a key building block in the synthesis of various pharmaceutical compounds.[1] Its derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and as agents targeting neurological disorders.[1] For instance, some derivatives have shown potential to inhibit prostaglandin (B15479496) synthesis, suggesting anti-inflammatory properties.[6] The sulfonamide group in phenylmethanesulfonamide is a critical pharmacophore that can participate in hydrogen bonding with biological targets, a key interaction for drug-receptor binding.[1]

While phenylmethanesulfonamide itself is primarily an intermediate, its structural motif is found in more complex molecules that are being investigated for their roles in various signaling pathways. However, specific signaling pathways directly modulated by phenylmethanesulfonamide are not extensively documented in the public domain. The broader class of sulfonamides and their derivatives have been implicated in various biological processes, but a direct link to specific pathways for the parent compound remains an area for further research.

References

- 1. N-Phenylmethanesulfonamide (1197-22-4) for sale [vulcanchem.com]

- 2. N-Phenylmethanesulfonamide | CymitQuimica [cymitquimica.com]

- 3. guidechem.com [guidechem.com]

- 4. Methanesulfonamide, N-phenyl- | C7H9NO2S | CID 70970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Phenylmethanesulfonamide | 4563-33-1 | FP139731 [biosynth.com]

- 7. Methanesulfonamide, N-phenyl- | SIELC Technologies [sielc.com]

- 8. benchchem.com [benchchem.com]

- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Phenylmethanesulfonamide: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Phenylmethanesulfonamide, a versatile chemical intermediate. This guide details its chemical properties, synthesis protocols, and potential applications in biomedical research, with a focus on its role as a scaffold for drug discovery.

Core Chemical Identifiers and Properties

Phenylmethanesulfonamide and its N-substituted isomer are foundational molecules in synthetic chemistry. It is crucial to distinguish between the two common isomers, as their properties and applications can differ.

Table 1: Chemical Identification of Phenylmethanesulfonamide Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Synonyms |

| N-Phenylmethanesulfonamide | 1197-22-4 | C₇H₉NO₂S | 171.22 | N-(Methylsulfonyl)aniline, Methanesulfanilide |

| Phenylmethanesulfonamide | 4563-33-1 | C₇H₉NO₂S | 171.22 | Toluene-α-sulfonamide |

Table 2: Physicochemical Properties of N-Phenylmethanesulfonamide (CAS: 1197-22-4)

| Property | Value | Reference |

| Physical Appearance | White to light beige crystalline powder | [1] |

| Melting Point | 93-97 °C | |

| Boiling Point | 180.08°C (rough estimate) | |

| Solubility | Poorly soluble in water, soluble in organic solvents like methanol.[2] |

Synthesis of N-Phenylmethanesulfonamide

The synthesis of N-Phenylmethanesulfonamide is typically achieved through the reaction of aniline (B41778) with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[2] Below are two common experimental protocols.

Experimental Protocol 1: Synthesis using Pyridine (B92270) as a Base

This protocol is suitable for gram-scale synthesis in a laboratory setting.

Table 3: Reagents for Protocol 1

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| Aniline | 93.13 | 250 | 2.68 |

| Methanesulfonyl Chloride | 114.55 | 319.6 | 2.79 |

| Pyridine | 79.10 | 233.2 | 2.95 |

| Dichloromethane (B109758) (DCM) | - | 1.25 L | - |

| 2 M Sodium Hydroxide (B78521) (NaOH) | - | As needed | - |

| Concentrated Hydrochloric Acid | - | As needed | - |

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 250 g (2.68 mol) of aniline and 233.2 g (2.95 mol) of pyridine in 1.25 L of dichloromethane.

-

Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add 319.6 g (2.79 mol) of methanesulfonyl chloride dropwise, ensuring the temperature is maintained at 0°C.

-

Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours.

-

Work-up: Extract the mixture with 2N aqueous sodium hydroxide (4 x 1 L). Combine the aqueous extracts and wash them with 1 L of dichloromethane to remove organic impurities.

-

Precipitation: Cool the aqueous layer to approximately 0°C and acidify with concentrated hydrochloric acid to a pH of about 1.

-

Isolation and Drying: Collect the resulting precipitate by vacuum filtration, wash the solid with cold water, and dry to obtain N-Phenylmethanesulfonamide.

Experimental Protocol 2: Synthesis using Triethylamine (B128534) as a Base

This method is also known for producing high-purity N-Phenylmethanesulfonamide with high yields.[2]

Procedure:

-

Reaction Setup: Dissolve 50 g of aniline and 60 g of triethylamine in 500 mL of dichloromethane in a flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add 68 g of methanesulfonyl chloride to the solution via the dropping funnel while maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Work-up and Isolation: Follow the work-up, precipitation, and isolation steps as described in Protocol 1.

Experimental workflow for the synthesis of N-Phenylmethanesulfonamide.

Biological Activity and Drug Development Potential

While Phenylmethanesulfonamide itself is not extensively documented for direct biological activity, its derivatives are of significant interest in medicinal chemistry.[1] The phenylmethanesulfonamide scaffold is a key component in the design of various therapeutic agents.

Derivatives of this compound have demonstrated a range of biological activities, including:

-

Antimicrobial Properties: The sulfonamide group is a well-known pharmacophore in antibacterial drugs.[3]

-

Antitumor Activity: Certain derivatives have been investigated for their potential to inhibit cancer cell proliferation.

-

Anti-inflammatory Effects: Some studies suggest that Phenylmethanesulfonamide derivatives may inhibit prostaglandin (B15479496) synthesis, indicating anti-inflammatory potential.

-

Enzyme Inhibition: N-phenylsulfonamide derivatives have shown inhibitory activity against carbonic anhydrase and cholinesterase enzymes, which are therapeutic targets for various diseases.

The methanesulfonamide (B31651) group is a versatile bioisostere and can participate in hydrogen bonding, a critical interaction for drug-receptor binding.[3] This makes the Phenylmethanesulfonamide core an attractive starting point for developing novel inhibitors of various signaling pathways implicated in disease.

Logical relationship of Phenylmethanesulfonamide in drug discovery.

References

Phenylmethanesulfonamide Derivatives: A Technical Guide to Their Mechanisms of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmethanesulfonamide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. While the parent compound, N-phenylmethanesulfonamide, primarily serves as a synthetic intermediate, its derivatives have been extensively explored and developed as therapeutic agents.[1][2] This technical guide provides an in-depth overview of the core mechanisms of action of phenylmethanesulfonamide derivatives in key biological systems, focusing on their roles as anti-inflammatory, antimicrobial, anticancer, and antiarrhythmic agents. The guide includes quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support researchers and professionals in drug discovery and development.

Anti-inflammatory Activity: Selective COX-2 Inhibition

A prominent mechanism of action for a significant class of phenylmethanesulfonamide derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[1][3] This selectivity provides the therapeutic benefits of reducing inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4] A notable example of a drug with a similar core structure (benzenesulfonamide) is Celecoxib.[1][3][5]

The anti-inflammatory action of these derivatives stems from their ability to block the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4][5] COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation.[3][4] By selectively inhibiting COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandin (B15479496) H2, a precursor for various pro-inflammatory prostaglandins.[2][5]

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

The following diagram illustrates the signaling pathway leading to prostaglandin synthesis and its inhibition by phenylmethanesulfonamide derivatives.

Quantitative Data: COX-2 Inhibition

The inhibitory potency of phenylmethanesulfonamide derivatives against COX enzymes is typically quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The selectivity for COX-2 over COX-1 is a critical parameter for safety.

| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Phenylmethanesulfonamide Derivatives | COX-2 | Varies (e.g., 0.04 - 0.29)[6][7] | High |

| Celecoxib (for comparison) | COX-2 | ~0.05[6] | ~294[6] |

| Non-selective NSAIDs (e.g., Indomethacin) | COX-1 & COX-2 | Similar for both | Low |

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for screening COX-2 inhibitors.

1. Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., Amplex™ Red)

-

COX Cofactor (e.g., Hematin)

-

Arachidonic Acid (substrate)

-

Test compounds (phenylmethanesulfonamide derivatives) dissolved in DMSO

-

Positive control (e.g., Celecoxib)

-

96-well black microplate

-

Fluorescence plate reader

2. Procedure:

-

Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add the reaction mix to the wells of the 96-well plate.

-

Add the test compounds at various concentrations to the respective wells. Include wells for a positive control and a no-inhibitor control (vehicle).

-

Add the COX-2 enzyme to all wells except the no-enzyme control.

-

Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8][9]

Workflow Diagram:

Antimicrobial Activity: Dihydropteroate (B1496061) Synthase (DHPS) Inhibition

Certain phenylmethanesulfonamide derivatives exhibit antimicrobial activity by targeting the folate biosynthesis pathway in microorganisms.[10][11] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial survival but absent in humans, making it an excellent therapeutic target.[12][13]

These sulfonamide-based drugs are structural analogs of para-aminobenzoic acid (PABA), the natural substrate of DHPS.[11][12] By mimicking PABA, they bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. The depletion of folic acid inhibits the synthesis of nucleotides and essential amino acids, leading to a bacteriostatic effect.[10][12]

Signaling Pathway: Folate Biosynthesis and DHPS Inhibition

The following diagram depicts the bacterial folate synthesis pathway and the inhibitory action of phenylmethanesulfonamide derivatives.

Quantitative Data: DHPS Inhibition

The inhibitory activity of sulfonamides against DHPS is often expressed as IC50 or the inhibition constant (Ki).

| Compound Class | Target Enzyme | Organism | Ki (nM) |

| N-phenylsulfonamide derivatives | DHPS | Various bacteria | Varies |

| Sulfonamides (general) | DHPS | E. coli, S. aureus | Varies |

Experimental Protocol: Spectrophotometric DHPS Inhibition Assay

This protocol describes a continuous coupled-enzyme assay to measure DHPS inhibition.

1. Materials:

-

Recombinant DHPS enzyme

-

Recombinant Dihydrofolate Reductase (DHFR) enzyme (coupling enzyme)

-

p-Aminobenzoic acid (PABA)

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

NADPH

-

Test compounds (phenylmethanesulfonamide derivatives) dissolved in DMSO

-

Assay Buffer (e.g., Tris-HCl with MgCl2)

-

96-well UV-transparent microplate

-

Spectrophotometer plate reader

2. Procedure:

-

Prepare a master mix containing assay buffer, DHFR, and NADPH.

-

Add the master mix to the wells of the 96-well plate.

-

Add the test compounds at various concentrations to the respective wells. Include a no-inhibitor control.

-

Add the DHPS enzyme to all wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding a pre-warmed mixture of PABA and DHPPP.

-

Immediately monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) in a kinetic mode for 15-30 minutes.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10][11]

Workflow Diagram:

Anticancer Activity

Phenylmethanesulfonamide derivatives have emerged as a promising class of anticancer agents with diverse mechanisms of action. Their therapeutic potential stems from their ability to modulate various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Some derivatives, structurally similar to Celecoxib, exert their anticancer effects through both COX-2 dependent and independent pathways.[2] These can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[2] Other derivatives have been shown to inhibit specific targets in cancer-related signaling pathways, such as Dishevelled-1 (DVL1) in the Wnt signaling pathway.

Signaling Pathways in Cancer

The anticancer mechanisms of phenylmethanesulfonamide derivatives can be multifaceted. The diagram below provides a simplified overview of some key pathways that can be targeted.

Quantitative Data: In Vitro Cytotoxicity

The anticancer activity of these compounds is often evaluated by their IC50 values against various cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) |

| Phenylsulfonylmorpholine derivatives | MDA-MB-231 (Breast Cancer) | Varies (e.g., >40) |

| N-phenylsulfonamide derivatives | MCF-7 (Breast Cancer) | Varies (e.g., 39.0 - 43.4) |

| Sulfonamide-tethered isatin (B1672199) derivatives | MCF-7 (Breast Cancer) | Varies (e.g., 0.09 - 1.11) |

| Sulfonamide derivatives | HepG2 (Liver Cancer) | Varies (e.g., 0.1163 - 0.4660) |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (phenylmethanesulfonamide derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Multi-well spectrophotometer

2. Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value from the dose-response curve.

Workflow Diagram:

Antiarrhythmic Activity: Class III Mechanism

Certain N-substituted phenylmethanesulfonamide derivatives exhibit Class III antiarrhythmic activity. The primary mechanism of action for Class III antiarrhythmic agents is the blockade of potassium channels in cardiac myocytes.[2][3][4] This blockade delays the repolarization phase (Phase 3) of the cardiac action potential, leading to a prolonged action potential duration (APD) and an increased effective refractory period (ERP).[2][3]

By extending the refractory period, these drugs make the cardiac tissue less excitable and can terminate re-entrant arrhythmias, which are a common cause of tachycardias.[3] Ibutilide (B43762), a methanesulfonamide (B31651) derivative, is a notable example of a Class III antiarrhythmic that also appears to activate a slow inward sodium current, contributing to its effect.[5]

Signaling Pathway: Cardiac Action Potential and Class III Antiarrhythmic Action

The following diagram illustrates the phases of the cardiac action potential and the effect of Class III antiarrhythmic agents.

Quantitative Data: Antiarrhythmic Potency

The potency of antiarrhythmic drugs can be assessed by their ability to prolong the action potential duration or by their efficacy in animal models of arrhythmia.

| Compound | Model | Effect |

| Ibutilide | Canine model of myocardial infarction | 10 to 30 times more potent than sotalol (B1662669) |

Conclusion

The phenylmethanesulfonamide scaffold serves as a valuable template for the design and development of a wide range of therapeutic agents. Its derivatives have demonstrated significant efficacy as anti-inflammatory, antimicrobial, anticancer, and antiarrhythmic drugs through diverse and specific mechanisms of action. This guide has provided a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways. A thorough understanding of these mechanisms is crucial for the rational design of new, more potent, and selective drug candidates, and for advancing the clinical application of this important class of compounds.

References

- 1. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 2. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]

- 3. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]

- 4. lecturio.com [lecturio.com]

- 5. Ibutilide - Wikipedia [en.wikipedia.org]

- 6. Mechanism of action of sotalol in supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Video: Antiarrhythmic Drugs: Class III Agents as Potassium Channel Blockers [jove.com]

- 10. Sotalol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. What is Ibutilide Fumarate used for? [synapse.patsnap.com]

- 12. Electrophysiology and pharmacology of ibutilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

Phenylmethanesulfonamide Derivatives: A Technical Guide to Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmethanesulfonamide and its derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, established and potential therapeutic applications, and mechanisms of action of these compounds. Drawing on current scientific literature, this document summarizes key quantitative data on their bioactivity, details relevant experimental protocols, and visualizes the signaling pathways through which they exert their effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, highlighting the potential of phenylmethanesulfonamide derivatives as scaffolds for novel therapeutic agents.

Introduction

The phenylmethanesulfonamide core structure, characterized by a phenyl ring linked to a methanesulfonamide (B31651) group, has emerged as a privileged scaffold in medicinal chemistry. The synthetic accessibility and the ability to readily introduce diverse substituents on both the phenyl ring and the sulfonamide nitrogen have allowed for the creation of large libraries of derivatives. These derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors, leading to a broad range of pharmacological effects. This guide will explore the key therapeutic areas where phenylmethanesulfonamide derivatives have shown promise, with a focus on their applications as enzyme inhibitors and receptor modulators.

Synthetic Methodologies

The synthesis of phenylmethanesulfonamide derivatives typically involves the reaction of a substituted aniline (B41778) with methanesulfonyl chloride in the presence of a base.[1] Variations of this general method allow for the introduction of a wide array of functional groups to modulate the physicochemical and pharmacological properties of the final compounds.

General Experimental Protocol for the Synthesis of N-Phenylmethanesulfonamide

This protocol describes a general method for the synthesis of the parent N-phenylmethanesulfonamide, which can be adapted for the synthesis of various derivatives by using substituted anilines.

Materials:

-

Aniline

-

Methanesulfonyl chloride

-

Dichloromethane (DCM)

-

10% Aqueous Sodium Hydroxide (B78521) (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure: [1]

-

In a round-bottom flask, dissolve aniline (1.0 eq.) and pyridine (1.1 eq.) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add methanesulfonyl chloride (1.05 eq.) dropwise to the cooled solution while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture again in an ice bath and slowly add 10% aqueous sodium hydroxide solution to quench the reaction and dissolve the pyridinium (B92312) hydrochloride salt.

-

Separate the organic layer. Wash the aqueous layer with a small portion of dichloromethane.

-

Combine the organic layers, wash with water, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude N-phenylmethanesulfonamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications as Enzyme Inhibitors

Phenylmethanesulfonamide derivatives have demonstrated potent inhibitory activity against several classes of enzymes implicated in various diseases.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[2] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[2][3] Sulfonamides are a well-established class of CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[3][4]

Mechanism of Inhibition: The deprotonated sulfonamide nitrogen of the phenylmethanesulfonamide derivative binds directly to the Zn(II) ion in the active site of carbonic anhydrase. This binding displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic cycle, thereby inhibiting the enzyme's activity. The phenyl ring and its substituents can form additional interactions with amino acid residues in the active site cavity, influencing the inhibitor's potency and isoform selectivity.[4][5]

Quantitative Data Summary:

| Compound ID | Target Isoform(s) | Kᵢ (nM) | Reference |

| Compound 2 | hCA II | 33.5 ± 0.38 | [6] |

| Compound 8 | hCA I | 45.7 ± 0.46 | [6] |

| Various Derivatives | hCA I, II, IX, XII | 2.4 - >10,000 | [2] |

| Benzene (B151609) sulfonamides 15-26 | CA I | 39.20 - 131.54 | [7] |

| Benzene sulfonamides 15-26 | CA II | 50.96 - 147.94 | [7] |

Signaling Pathway Diagram:

Cholinesterase Inhibitors

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).[8] Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels in the brain.[9] Several studies have reported the synthesis and evaluation of phenylmethanesulfonamide derivatives as potent cholinesterase inhibitors.[7][10][11][12]

Structure-Activity Relationship (SAR): The inhibitory activity of phenylmethanesulfonamide derivatives against cholinesterases is influenced by the nature of the substituents on the phenyl ring and the sulfonamide nitrogen. The sulfonamide moiety is crucial for interacting with the active site of the enzymes.[8]

Quantitative Data Summary:

| Compound ID | Target Enzyme | IC₅₀ (µM) or Kᵢ (nM) | Reference |

| Compound 3c | AChE | IC₅₀: 82.93 ± 0.15 µM | [11] |

| Compound 3d | BChE | IC₅₀: 45.65 ± 0.48 µM | [11] |

| Compound 8 | AChE | Kᵢ: 31.5 ± 0.33 nM | [6] |

| Compound 8 | BChE | Kᵢ: 24.4 ± 0.29 nM | [6] |

| Sulfonamides 13-16 | AChE | Kᵢ: 33.04 - 131.68 nM | [12] |

| Benzene sulfonamides 15-26 | AChE | Kᵢ: 28.11 - 145.52 nM | [7] |

Experimental Workflow Diagram:

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone (B1669442) to active cortisol in key metabolic tissues.[13] Overactivity of 11β-HSD1 is implicated in metabolic syndrome, type 2 diabetes, and obesity, making it an attractive therapeutic target.[14][15] Phenylmethanesulfonamide derivatives have been investigated as potential 11β-HSD1 inhibitors.[14]

Mechanism of Action: These inhibitors bind to the active site of 11β-HSD1, preventing the binding of its substrate, cortisone, and the cofactor NADPH. This blockage inhibits the production of cortisol, thereby reducing its local concentration in tissues like the liver and adipose tissue.[16]

Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) Inhibitors

mPGES-1 is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator.[17] Inhibition of mPGES-1 is a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[18][19] N-amido-phenylsulfonamide derivatives have been identified as novel mPGES-1 inhibitors.[17]

Quantitative Data Summary:

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

| MPO-0186 | mPGES-1 (cell-free) | 0.49 | [17] |

| MPO-0186 | PGE₂ production (A549 cells) | 0.24 | [17] |

| Compound 7d (PBCH) | PGE₂ production (RAW264.7) | 0.06 | [20] |

Applications as Receptor Modulators

Progesterone (B1679170) Receptor Modulators

The progesterone receptor (PR) is a nuclear receptor that plays a crucial role in female reproductive health.[21] Modulators of PR have therapeutic applications in contraception, hormone replacement therapy, and the treatment of hormone-dependent cancers.[22] Phenylsulfonamide-based compounds have been developed as a new series of progesterone receptor modulators.

Mechanism of Action: Selective progesterone receptor modulators (SPRMs) bind to the progesterone receptor and can elicit either agonist or antagonist effects depending on the target tissue. This differential activity is achieved through specific conformational changes in the receptor upon ligand binding, leading to the recruitment of different co-activator or co-repressor proteins, which in turn modulates the transcription of target genes.[21][22]

Signaling Pathway Diagram:

Anti-inflammatory Applications

Several phenylmethanesulfonamide derivatives have demonstrated significant anti-inflammatory properties.[23][24][25] This activity is often linked to the inhibition of pro-inflammatory enzymes like mPGES-1 or the modulation of inflammatory signaling pathways, such as the TNF-α pathway.[23]

Quantitative Data Summary:

| Compound ID | Assay | Activity | Reference |

| LASSBio-1439 (2e) | in vitro anti-TNF-α | Similar to thalidomide | [23] |

| Compound 2i | Carrageenan-induced paw edema | 34.7% inhibition at 50 mg/kg | [24] |

Conclusion

Phenylmethanesulfonamide derivatives constitute a promising class of compounds with a diverse range of biological activities. Their synthetic tractability allows for extensive structure-activity relationship studies, facilitating the optimization of their potency and selectivity for various biological targets. The demonstrated efficacy of these derivatives as inhibitors of key enzymes such as carbonic anhydrases, cholinesterases, 11β-HSD1, and mPGES-1, as well as their ability to modulate the progesterone receptor, underscores their significant therapeutic potential. Further research and development in this area are warranted to translate these promising preclinical findings into novel therapeutic agents for a variety of diseases. This technical guide provides a solid foundation for researchers and drug development professionals to explore the rich chemical space of phenylmethanesulfonamide derivatives and unlock their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel benzene sulfonamides with acetylcholinesterase and carbonic anhydrase inhibitory actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches [mdpi.com]

- 10. New biologically active sulfonamides as potential drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, antioxidant, and antiacetylcholinesterase activities of sulfonamide derivatives of dopamine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Facebook [cancer.gov]

- 14. researchgate.net [researchgate.net]

- 15. Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Phenylmethanesulfonamide and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenylmethanesulfonamide scaffold has emerged as a versatile pharmacophore in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of phenylmethanesulfonamide and its analogs, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and visual representations of key molecular pathways and experimental workflows.

Enzyme Inhibition: A Primary Mechanism of Action

A significant body of research has focused on the ability of phenylmethanesulfonamide analogs to selectively inhibit various enzymes, highlighting their potential as therapeutic agents for a range of diseases.

Carbonic Anhydrase Inhibition

Phenylmethanesulfonamide derivatives have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play crucial roles in physiological and pathological processes.[1] In particular, the inhibition of tumor-associated isoforms such as CA IX has been a key area of focus in anticancer drug development.[2] The sulfonamide moiety is crucial for this inhibitory activity, as it coordinates with the zinc ion in the active site of the enzyme, disrupting its catalytic function.[2]

The logical relationship between the structure of sulfonamide-based inhibitors and their interaction with the carbonic anhydrase active site is a cornerstone of their design. The unsubstituted sulfonamide group is a key pharmacophore that directly interacts with the zinc ion.

References

Phenylmethanesulfonamide: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenylmethanesulfonamide and its derivatives represent a cornerstone in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of therapeutic agents. Its unique structural and electronic properties, including the ability to act as a hydrogen bond donor and its metabolic stability, make it a privileged scaffold in the design of enzyme inhibitors and receptor modulators. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of phenylmethanesulfonamide in drug discovery, supplemented with experimental protocols and quantitative data.

Synthesis and Chemical Properties

Phenylmethanesulfonamide is typically synthesized through the sulfonylation of benzylamine (B48309) with a suitable sulfonyl chloride, followed by subsequent chemical modifications. The presence of the sulfonamide group provides a site for further functionalization, allowing for the creation of diverse chemical libraries for drug screening.

A common synthetic route involves the reaction of benzylamine with methanesulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to yield N-benzylmethanesulfonamide. This initial product can then be further modified. For instance, the aromatic ring can undergo electrophilic substitution reactions, or the benzylic position can be functionalized.

Caption: General reaction pathway for the synthesis of N-Phenylmethanesulfonamide.[1]

Applications in Medicinal Chemistry

The phenylmethanesulfonamide scaffold is present in a multitude of clinically approved drugs and investigational compounds, highlighting its significance in drug design. Its derivatives have been explored for a wide range of therapeutic applications.

Enzyme Inhibition

Phenylmethanesulfonamide derivatives are prominent as enzyme inhibitors, targeting a variety of enzymes implicated in disease.

-

Carbonic Anhydrase (CA) Inhibitors: Sulfonamides are classic inhibitors of carbonic anhydrases.[2] Derivatives of N-phenylsulfonamide have shown potent inhibitory activity against various CA isoenzymes, which are therapeutic targets for conditions like glaucoma, edema, and some cancers.[3] For instance, certain benzenesulfonamide (B165840) derivatives have demonstrated excellent and selective inhibition against CA IX, a tumor-associated isoform.[4]

-

Cholinesterase (AChE and BChE) Inhibitors: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease.[3][5] Novel tryptanthrin (B1681603) derivatives incorporating a benzenesulfonamide moiety have been identified as potent, mixed reversible dual inhibitors of both AChE and BuChE.[6]

-

Kinase Inhibitors: The sulfonamide group is a common feature in many kinase inhibitors, where it often forms crucial hydrogen bonds within the ATP-binding site of the kinase.[7] Pazopanib, a multi-targeted tyrosine kinase inhibitor, contains a sulfonamide derivative.[7]

-

Other Enzyme Targets: Phenylalkylsulfonyl derivatives have been shown to be potent covalent inhibitors of penicillin amidase.[8] Additionally, phenyl sulfamates, which are structurally related, are known to be powerful inhibitors of steroid sulfatase (STS), a target in hormone-dependent cancers.[5]

Other Therapeutic Areas

Beyond enzyme inhibition, phenylmethanesulfonamide derivatives have shown promise in various other therapeutic contexts:

-

Anticancer Agents: The scaffold is utilized in the development of anticancer drugs.[9][10] Some benzenesulfonamide derivatives have displayed significant antiproliferative activity against breast cancer cell lines.[4]

-

Antimicrobial Agents: The sulfonamide group is a well-known pharmacophore in antibacterial drugs.[11] Novel sulfonamide derivatives have been evaluated for their antibacterial and anti-biofilm activities.[4]

-

Anti-inflammatory Agents: Phenylmethanesulfonamide has demonstrated anti-inflammatory properties, potentially through the inhibition of prostaglandin (B15479496) synthesis.[10]

-

Antiarrhythmic Activity: Certain N-[(ω-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives have been investigated for class III antiarrhythmic activity.[12]

Quantitative Data Summary

The following tables summarize key quantitative data for various phenylmethanesulfonamide derivatives from cited literature, including enzyme inhibition and anticancer activity.

Table 1: Enzyme Inhibitory Activity of Phenylmethanesulfonamide Derivatives

| Compound/Derivative | Target Enzyme(s) | IC50 / KI Value | Reference |

| Benzenesulfonamide derivative 4e | Carbonic Anhydrase IX (CA IX) | IC50: 10.93 nM | [4] |

| Benzenesulfonamide derivative 4g | Carbonic Anhydrase IX (CA IX) | IC50: 18.52 nM | [4] |

| Benzenesulfonamide derivative 4h | Carbonic Anhydrase IX (CA IX) | IC50: 25.06 nM | [4] |

| Tryptanthrin derivative 4h | Acetylcholinesterase (AChE) | IC50: 0.13 µM | [6] |

| Tryptanthrin derivative 4h | Butyrylcholinesterase (BuChE) | IC50: 6.11 µM | [6] |

| N-phenylsulfonamide derivative 2 | Carbonic Anhydrase II (CA II) | KI: 33.5 nM | [3] |

| N-phenylsulfonamide derivative 8 | Carbonic Anhydrase I (CA I) | KI: 45.7 nM | [3] |

| N-phenylsulfonamide derivative 8 | Acetylcholinesterase (AChE) | KI: 31.5 nM | [3] |

| N-phenylsulfonamide derivative 8 | Butyrylcholinesterase (BuChE) | KI: 24.4 nM | [3] |

Table 2: Anticancer Activity of Benzenesulfonamide Derivatives

| Compound | Cell Line | IC50 Value (µM) | Selectivity vs. Normal Cells (MCF-10A) | Reference |

| 4e | MDA-MB-231 (Breast Cancer) | 3.58 | 5.5 times | [4] |

| 4e | MCF-7 (Breast Cancer) | 4.58 | Not specified | [4] |

| 4c | MDA-MB-231 (Breast Cancer) | Not specified | 3.5 times | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and evaluation of phenylmethanesulfonamide derivatives.

General Synthesis of N-Phenylmethanesulfonamide

This protocol describes a common method for synthesizing N-phenylmethanesulfonamide from aniline and methanesulfonyl chloride.[1]

Materials and Reagents:

-

Aniline

-

Methanesulfonyl chloride

-

Pyridine or Triethylamine (Base)

-

Dichloromethane (DCM)

-

10% Aqueous Sodium Hydroxide

-

Concentrated Hydrochloric Acid

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve aniline and the base (e.g., pyridine) in dichloromethane.

-

Addition of Methanesulfonyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add methanesulfonyl chloride dropwise to the cooled solution, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly add 10% aqueous sodium hydroxide.

-

Separate the organic layer.

-

Wash the aqueous layer with a small portion of dichloromethane.

-

Combine the organic layers and wash with water.

-

-

Isolation and Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Caption: Experimental workflow for the synthesis of N-Phenylmethanesulfonamide.[1][7]

Protocol for Synthesis of p-Acetamidobenzenesulfonamide

This multi-step protocol outlines the synthesis of p-acetamidobenzenesulfonamide, a key intermediate, starting from acetanilide (B955).[13]

Step 1: Synthesis of p-Acetamidobenzenesulfonyl chloride

-

Place 2 g of dry acetanilide in a 100 ml conical flask.

-

Add 5 ml of chlorosulfonic acid.

-

Heat the mixture in a hot water bath for 10 minutes.

-

Pour the hot solution into 25 ml of cold water in a beaker.

-

Stir the product until a uniform white solid suspension is obtained.

-

Wash with water and dry.

Step 2: Synthesis of p-Acetamidobenzenesulfonamide

-

Transfer the moist p-acetamidobenzenesulfonyl chloride to a 250 ml conical flask.

-

Add 9 ml of concentrated ammonia (B1221849) and 9 ml of water.

-

Heat the mixture to just below boiling for 5 minutes with occasional stirring.

-

Cool the mixture in an ice bath.

-

Collect the resulting p-acetamidobenzenesulfonamide crystals by suction filtration.

Conclusion

Phenylmethanesulfonamide continues to be a highly valuable and versatile building block in the field of medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of a diverse range of therapeutic agents targeting numerous diseases. The ongoing exploration of novel derivatives and their biological activities ensures that the phenylmethanesulfonamide scaffold will remain a significant component in the drug discovery pipeline for the foreseeable future. The quantitative structure-activity relationship (QSAR) studies on sulfonamides further aid in the rational design of more potent and selective drug candidates.[14][15][16]

References

- 1. benchchem.com [benchchem.com]

- 2. A quantitative structure-activity relationship study on some aromatic/heterocyclic sulfonamides and their charged derivatives acting as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Phenylalkylsulfonyl derivatives as covalent inhibitors of penicillin amidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches | MDPI [mdpi.com]

- 10. biosynth.com [biosynth.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]

- 14. benchchem.com [benchchem.com]

- 15. Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative structure-activity relationship studies of a series of sulfa drugs as inhibitors of Pneumocystis carinii dihydropteroate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenylmethanesulfonamide: A Technical Guide to its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmethanesulfonamide, also known as α-toluenesulfonamide or benzylsulfonamide, is an organic compound belonging to the sulfonamide class. While the broader sulfonamide group is a cornerstone of numerous therapeutic agents, the specific history and detailed biological evaluation of phenylmethanesulfonamide itself are less extensively documented. This technical guide provides a comprehensive overview of the available scientific knowledge regarding phenylmethanesulfonamide, including its physicochemical properties, probable synthetic routes based on established sulfonamide chemistry, and its reported in vitro biological activities. The document also includes representative experimental protocols and visual diagrams of relevant pathways and workflows to serve as a resource for researchers investigating this and related compounds.

Introduction and Discovery

The history of sulfonamides in medicine began in the early 20th century with the discovery of the antibacterial properties of Prontosil, a prodrug that is metabolized to sulfanilamide. This discovery ushered in the era of sulfa drugs, the first class of synthetic antimicrobial agents. While the focus of early research was primarily on aromatic sulfonamides for their therapeutic potential, the fundamental chemistry for the synthesis of a wide range of sulfonamides was established during this period.

Pinpointing the exact first synthesis of phenylmethanesulfonamide in the historical literature is challenging, as simple alkyl- and benzylsulfonamides did not initially receive the same level of attention as their more complex, drug-like counterparts. However, the foundational chemical reactions for its creation were well-established by the late 19th and early 20th centuries. The classic and most direct method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine, a reaction that was extensively documented in historical chemical literature such as the Berichte der deutschen chemischen Gesellschaft[1][2][3]. It is highly probable that phenylmethanesulfonamide was first synthesized through such a route.

Physicochemical Properties

Phenylmethanesulfonamide is a white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4563-33-1 | [4] |

| Molecular Formula | C₇H₉NO₂S | [4] |

| Molecular Weight | 171.22 g/mol | [4] |

| Melting Point | 102.5 °C | |

| Boiling Point | 343.1 °C | |

| Synonyms | α-Toluenesulfonamide, Benzylsulfonamide, 1-Phenylmethanesulfonamide | [4] |

Synthesis and Characterization

The most probable and widely used method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine or ammonia[5]. In the case of phenylmethanesulfonamide, this would involve the reaction of phenylmethanesulfonyl chloride with ammonia (B1221849).

General Synthesis Protocol

A typical laboratory-scale synthesis of a primary sulfonamide from a sulfonyl chloride is detailed below.

Objective: To synthesize phenylmethanesulfonamide from phenylmethanesulfonyl chloride and ammonia.

Materials:

-

Phenylmethanesulfonyl chloride

-

Aqueous ammonia (e.g., 28-30%)

-

A suitable organic solvent (e.g., dichloromethane, diethyl ether)

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

Procedure:

-

Dissolve phenylmethanesulfonyl chloride in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath (0-5 °C).

-

Slowly add an excess of concentrated aqueous ammonia to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with dilute hydrochloric acid, water, and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude phenylmethanesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization: The identity and purity of the synthesized phenylmethanesulfonamide can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified compound should also be determined and compared to the literature value.

Biological Activities and Research Applications

While many sulfonamide derivatives have been extensively studied, specific research on the biological activities of phenylmethanesulfonamide is limited. However, available information suggests potential applications in cancer and inflammation research.

Anticancer Activity

Phenylmethanesulfonamide has been reported to inhibit the proliferation of cancer cells in vitro[6]. The sulfonamide moiety is a key pharmacophore in a number of anticancer drugs. The mechanisms of action for anticancer sulfonamides are diverse and can include inhibition of carbonic anhydrase, disruption of microtubule assembly, and cell cycle arrest[7][8].

Representative Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of phenylmethanesulfonamide on a selected cancer cell line (e.g., MCF-7, MDA-MB-468).

Materials:

-

Human cancer cell line

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phenylmethanesulfonamide (dissolved in a suitable solvent like DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of phenylmethanesulfonamide in the cell culture medium.

-

After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for a further 72 hours. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug).

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Anti-inflammatory Activity

Phenylmethanesulfonamide has also been suggested to have anti-inflammatory properties, potentially through the inhibition of prostaglandin (B15479496) synthesis[6]. Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes[9]. Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes[9].

Potential Signaling Pathway: Prostaglandin Synthesis

The inhibition of prostaglandin synthesis is a major mechanism of action for many anti-inflammatory drugs. This pathway is a likely target for the anti-inflammatory effects of phenylmethanesulfonamide.

Representative Experimental Protocol: Prostaglandin Synthesis Inhibition Assay

This protocol describes a general cell-based assay to measure the inhibition of prostaglandin E2 (PGE₂) synthesis.

Objective: To evaluate the ability of phenylmethanesulfonamide to inhibit PGE₂ production in a cellular model of inflammation.

Materials:

-

A suitable cell line that expresses COX enzymes (e.g., RAW 264.7 macrophages)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS) to induce inflammation

-

Phenylmethanesulfonamide

-

A known NSAID as a positive control (e.g., indomethacin)

-

PGE₂ ELISA kit

-

96-well cell culture plates

Procedure:

-

Culture the cells in 96-well plates until they reach a suitable confluency.

-

Pre-incubate the cells with varying concentrations of phenylmethanesulfonamide or the positive control for a set period (e.g., 1 hour).

-

Stimulate the cells with LPS to induce the expression of COX-2 and subsequent PGE₂ production, and incubate for a defined period (e.g., 24 hours).

-

After incubation, collect the cell culture supernatant.

-

Quantify the amount of PGE₂ in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Calculate the percentage of PGE₂ synthesis inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

Phenylmethanesulfonamide is a simple sulfonamide for which a detailed historical and biological research record is not as readily available as for more complex members of its class. Based on established chemical principles, its synthesis is straightforward. The limited available data suggests that it may possess anticancer and anti-inflammatory properties, in line with the known biological activities of many sulfonamide-containing compounds. This technical guide provides a foundation for researchers interested in further exploring the potential of phenylmethanesulfonamide. The provided representative protocols and pathway diagrams offer a starting point for the systematic evaluation of its biological effects and mechanism of action. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Berichte - Deutsche Chemische Gesellschaft, Berlin - Google 圖書 [books.google.com.tw]

- 2. cia.gov [cia.gov]

- 3. Berichte der Deutschen Chemischen Gesellschaft (in SafetyLit) [safetylit.org]

- 4. scbt.com [scbt.com]

- 5. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppression of prostaglandin synthesis with NS-398 has different effects on endocortical and periosteal bone formation induced by mechanical loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of Phenylmethanesulfonamide

For Immediate Release: This whitepaper provides a comprehensive overview of the spectroscopic data for phenylmethanesulfonamide (CAS 1197-22-4), a key organic compound. Designed for researchers, scientists, and professionals in drug development, this document presents detailed spectroscopic data (NMR, IR, MS) and the experimental protocols used for its acquisition and synthesis.

Chemical Structure and Properties

-

IUPAC Name: N-Phenylmethanesulfonamide

-

Synonyms: Methanesulfonanilide, N-Mesylaniline

-

Molecular Formula: C₇H₉NO₂S

-

Molecular Weight: 171.22 g/mol

Spectroscopic Data

The following sections provide a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for phenylmethanesulfonamide.

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by providing detailed information about the hydrogen and carbon skeletons.

2.1.1. ¹H NMR Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.35 | Triplet | 8.0 | 2H | H-meta |

| 7.24 | Doublet | 8.0 | 2H | H-ortho |

| 7.19 | Triplet | 7.4 | 1H | H-para |

| 6.97 | Singlet | - | 1H | N-H |

| 3.01 | Singlet | - | 3H | CH₃ |

2.1.2. ¹³C NMR Data

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| 136.9 | C-ipso |

| 129.7 | C-meta |

| 125.4 | C-para |

| 120.9 | C-ortho |

| 39.2 | CH₃ |

IR spectroscopy is used to identify the functional groups present in a molecule. The data below corresponds to characteristic vibrational frequencies.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3298 - 3232 | Strong, Sharp | N-H Stretch[2] |

| ~3030 | Medium | Aromatic C-H Stretch[3] |

| 2950 - 2850 | Medium | Alkyl C-H Stretch |

| 1331 - 1317 | Strong | Asymmetric SO₂ Stretch[2] |

| 1157 - 1139 | Strong | Symmetric SO₂ Stretch[2] |

| 926 - 833 | Medium | S-N Stretch[2] |

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity (%) | Assignment |

| 171 | 38.7 | [M]⁺ (Molecular Ion) |

| 92 | 100.0 | [C₆H₅NH]⁺ (Base Peak) |

| 93 | 18.6 | [C₆H₅NH₂]⁺ |

| 65 | 37.2 | [C₅H₅]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of phenylmethanesulfonamide are provided below.

The synthesis of N-phenylmethanesulfonamide is typically achieved via the reaction of aniline (B41778) with methanesulfonyl chloride in the presence of a base.[4]

Materials and Reagents:

-

Aniline

-

Methanesulfonyl Chloride

-

Pyridine (B92270) (or Triethylamine)

-

Dichloromethane (DCM)

-

2 M Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve aniline and pyridine in dichloromethane.

-

Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add methanesulfonyl chloride dropwise to the cooled solution while maintaining the temperature at 0°C.[4]

-

Reaction: Allow the mixture to stir at 0°C and then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with water. For the pyridine protocol, extract the mixture with 2N aqueous sodium hydroxide. For the triethylamine (B128534) protocol, wash the organic layer sequentially with water, dilute HCl, and brine.[4]

-

Isolation: For the pyridine protocol, cool the combined aqueous layers and acidify with concentrated HCl to precipitate the product. Collect the precipitate by vacuum filtration. For the triethylamine protocol, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[4]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[4]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz and 100 MHz spectrometer, respectively. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts were referenced to tetramethylsilane (B1202638) (TMS) as an internal standard.[5]

-

IR Spectroscopy: The IR spectrum was obtained in the gas phase, and the data was compiled by the NIST Mass Spectrometry Data Center.[1]

-

Mass Spectrometry: The mass spectrum was obtained using an electron ionization (EI) source with an ionization energy of 75 eV. The sample was introduced via a direct insertion probe.

Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of phenylmethanesulfonamide.

Caption: General workflow for the synthesis of Phenylmethanesulfonamide.

References

Phenylmethanesulfonamide: A Comprehensive Technical Guide to Safety, Handling, and Material Safety Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmethanesulfonamide, also known as N-(Methylsulfonyl)aniline, is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds.[1] Its derivatives have been investigated for their potential as enzyme inhibitors and their role in targeting neurological disorders.[1] This technical guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for Phenylmethanesulfonamide, intended for professionals in research and drug development.

Chemical and Physical Properties